molecular formula C14H18ClN3O B11840933 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol CAS No. 5427-36-1

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol

Número de catálogo: B11840933
Número CAS: 5427-36-1
Peso molecular: 279.76 g/mol
Clave InChI: PXZDBGAWTMVRJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is a chemical compound of interest in medicinal chemistry and oncology research. It features a quinazoline pharmacophore, a privileged structure known to be a key component in numerous biologically active agents . While specific biological data for this exact compound may be limited, its core structure is closely related to quinazoline and quinoline derivatives that have demonstrated significant antitumor and antiproliferative properties in scientific studies . Researchers investigate such compounds for their potential to inhibit the growth of cancer cells. Similar 4-aminoquinazoline derivatives have been explored for their activity against hyperproliferative disorders, suggesting a potential mechanism of action involving the disruption of cell signaling pathways critical for tumor survival and proliferation . The hexan-1-ol chain in the structure may influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design for optimizing bioavailability and target engagement. This product is intended for research purposes only, specifically for in vitro assays and as a building block in the synthesis of novel compounds for biological evaluation. It is not for diagnostic or therapeutic use.

Propiedades

Número CAS

5427-36-1

Fórmula molecular

C14H18ClN3O

Peso molecular

279.76 g/mol

Nombre IUPAC

6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C14H18ClN3O/c15-11-5-6-12-13(9-11)17-10-18-14(12)16-7-3-1-2-4-8-19/h5-6,9-10,19H,1-4,7-8H2,(H,16,17,18)

Clave InChI

PXZDBGAWTMVRJW-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=C1Cl)N=CN=C2NCCCCCCO

Origen del producto

United States

Métodos De Preparación

Reaction Scheme

4,7-Dichloroquinazoline undergoes selective substitution at the C4 position with 6-aminohexan-1-ol in the presence of a base.

Reagents :

  • 4,7-Dichloroquinazoline

  • 6-Aminohexan-1-ol

  • Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol or tetrahydrofuran (THF)

Conditions :

  • Temperature: 0°C to reflux (80°C)

  • Time: 6–24 hours

  • Purification: Column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1)

Key Findings

  • Yield : 70–85%.

  • Mechanism : DIPEA deprotonates the amine, facilitating nucleophilic attack on the electron-deficient C4 of quinazoline.

  • Optimization : Lower temperatures (0–25°C) minimize side reactions at C7.

Method 2: Chlorination of 4-Hydroxyquinazoline Followed by Amination

Step 1: Chlorination of 7-Chloro-4-hydroxyquinazoline

Reagents :

  • 7-Chloro-4-hydroxyquinazoline

  • Phosphorus oxychloride (POCl<sub>3</sub>)

  • N,N-Diisopropylethylamine (DIPEA)

Conditions :

  • Temperature: 80–120°C

  • Time: 4–12 hours

  • Workup: Precipitation in ice-cold NaOH.

Outcome :

  • Product : 4,7-Dichloroquinazoline (yield: 80–90%).

Step 2: Amination with 6-Aminohexan-1-ol

Identical to Method 1, yielding the target compound with an overall yield of 60–75%.

Method 3: Reductive Amination of 7-Chloro-4-nitroquinazoline

Reaction Pathway

  • Nitration : 7-Chloroquinazoline-4-amine is nitrated to introduce a nitro group at C4.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.

  • Coupling : Reaction with 6-bromo-1-hexanol under Mitsunobu conditions.

Reagents :

  • Nitric acid (HNO<sub>3</sub>)

  • Palladium on carbon (Pd/C)

  • Triphenylphosphine (PPh<sub>3</sub>), Diethyl azodicarboxylate (DEAD)

Conditions :

  • Hydrogen pressure: 1–3 atm

  • Solvent: Methanol or ethanol

Outcome :

  • Yield : 50–65%.

  • Limitation : Requires multiple steps and stringent anhydrous conditions.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Steps 123
Overall Yield 70–85%60–75%50–65%
Purity >95%>90%85–90%
Key Advantage SimplicityScalabilityFunctional group tolerance
Key Limitation C7 reactivityPOCl<sub>3</sub> handlingMulti-step synthesis

Industrial-Scale Considerations

Method 2 is preferred for large-scale production due to:

  • Availability of 7-chloro-4-hydroxyquinazoline.

  • High-yield chlorination step (POCl<sub>3</sub>).

  • Reduced purification needs compared to Method 3 .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-[(7-Cloroquinazolin-4-il)amino]hexan-1-ol puede sufrir diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Productos Principales

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Research indicates that quinazoline derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds can inhibit the growth of bacteria such as Pseudomonas aeruginosa and fungi like Aspergillus flavus . The mechanism often involves the inhibition of specific enzymes or receptors critical for microbial survival.

Anticancer Properties
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol has been investigated for its anticancer effects, particularly due to its structural similarity to other bioactive quinazoline derivatives. In vitro studies have revealed that certain analogs can induce apoptosis in cancer cells and inhibit cell proliferation . For example, some derivatives have demonstrated potent antiproliferative activity against human cancer cell lines such as HepG-2 and MCF-7 .

Antimalarial Potential
The compound's structure suggests possible antimalarial activity. Research into related quinazoline compounds has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum . This highlights the potential of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol as a lead compound for developing new antimalarial agents.

Biological Applications

Enzyme Inhibition Studies
6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is utilized in studies focusing on enzyme inhibition. The chlorine and amino groups present in its structure allow it to interact effectively with various biological macromolecules, making it suitable for exploring its role in enzyme inhibition . This can lead to insights into its potential therapeutic applications in treating diseases that involve enzyme dysregulation.

Receptor Binding Studies
The compound's ability to bind to specific receptors has been a focus of research, particularly in understanding its pharmacological profiles. Investigations into receptor interactions can provide valuable information on how this compound may exert its biological effects .

Material Science Applications

Synthesis of Novel Materials
Beyond biological applications, 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is explored for its potential use in synthesizing new polymers and materials. The unique properties of quinazoline derivatives make them suitable candidates for developing advanced materials with specific functionalities .

Case Studies and Research Findings

Study Focus Findings References
Antimicrobial ActivityInhibition of Pseudomonas aeruginosa and Aspergillus flavus growth
Anticancer PropertiesInduction of apoptosis in HepG-2 and MCF-7 cancer cell lines
Antimalarial PotentialEfficacy against chloroquine-resistant Plasmodium falciparum strains
Enzyme InhibitionInteraction with specific enzymes leading to potential therapeutic applications
Material ScienceDevelopment of new polymers with enhanced properties

Mecanismo De Acción

El mecanismo de acción de 6-[(7-Cloroquinazolin-4-il)amino]hexan-1-ol implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los grupos cloro y amino en el anillo de quinazolina permiten que el compuesto se una a los sitios activos de las enzimas, inhibiendo su actividad. Esta inhibición puede conducir a efectos antimicrobianos o anticancerígenos al interrumpir procesos biológicos esenciales en patógenos o células cancerosas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

6-((4,6-Dichloropyrimidin-2-yl)amino)hexan-1-ol (8a) and 6-((2,6-dichloropyrimidin-4-yl)amino)hexan-1-ol (9a)
  • Synthesis: Synthesized via reaction of trichloropyrimidine with 6-amino-1-hexanol in acetonitrile, yielding 37% (8a) and 55% (9a) .
  • Activity : These compounds are intermediates in PI3 kinase inhibitors, highlighting the role of chloropyrimidine groups in targeting kinase pathways .
  • Key Data :
    • 9a : $ ^1H $-NMR (CDCl₃) δ 6.26 (s, 1H), 3.66 (t, 2H); $ ^{13}C $-NMR δ 164.20 (C=N) .
NBDHEX (6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol)
  • Synthesis: Not detailed in evidence, but characterized as a nitrobenzoxadiazole (NBD) derivative .
  • Activity : Potent inhibitor of glutathione S-transferases (GSTs), inducing cytotoxicity in cancer cells and inhibiting Plasmodium falciparum gametocytes for malaria research .
  • Key Data: Targets GSTP1-1 and GSTM2-2 isoforms, with EC₅₀ values in nanomolar ranges for cancer cell lines .
6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol (11d)
  • Synthesis : Achieved 94% yield via trityl protection of imidazole, demonstrating high synthetic efficiency .
  • Activity : Role unspecified, but imidazole derivatives often modulate enzymatic or receptor targets .

Mechanistic Insights :

  • Quinazoline vs. Pyrimidine : Chloroquinazoline’s planar structure enhances ATP-binding pocket interactions in kinases, while dichloropyrimidines offer modular halogen bonding for PI3K inhibition .
  • Nitrobenzoxadiazole vs. Quinazoline : The electron-deficient NBD group in NBDHEX facilitates covalent interactions with GSTs, whereas quinazolines rely on hydrogen bonding for kinase inhibition .

Key Observations :

  • Yield : Trityl-protected imidazole (11d) achieves the highest yield (94%), likely due to steric protection reducing side reactions .
  • Solubility : NBDHEX’s nitrobenzoxadiazole group improves water solubility compared to chlorinated analogs.
  • Stability : NBDHEX’s nitro group may cause photodegradation, whereas chlorinated compounds (8a, 9a) exhibit greater inertness .

Actividad Biológica

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H16ClN3O\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

Key Properties:

  • Molecular Weight: 273.73 g/mol
  • Melting Point: Not specified in the literature.
  • Solubility: Soluble in organic solvents; specific solubility data not available.

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol exhibits its biological effects primarily through interaction with various molecular targets, particularly enzymes and receptors involved in disease pathways. The quinazoline moiety is known for its ability to modulate signaling pathways related to cancer and inflammation.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity:
    • A study evaluated the antiproliferative effects of various quinazoline derivatives, including 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
  • Anti-inflammatory Effects:
    • Research has shown that compounds with a similar structure can inhibit pro-inflammatory cytokines, suggesting that 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol may also possess anti-inflammatory properties .
  • Mechanistic Insights:
    • The compound's mechanism includes the inhibition of NF-kB signaling pathways, which are critical in regulating immune responses and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol can be attributed to its structural features:

Structural FeatureActivity Implication
Quinazoline CoreEssential for anticancer activity
Amino GroupIncreases solubility and bioavailability
Hydroxyl GroupPotentially enhances interaction with biological targets

Studies have indicated that modifications in the quinazoline ring or the alkyl chain can significantly affect potency and selectivity against specific cancer types .

Case Studies

  • In Vitro Studies:
    • In vitro assays demonstrated that 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol reduced cell viability in MCF-7 and PC3 cells by inducing apoptosis and cell cycle arrest. IC50 values ranged between 2.03 µg/mL to 14.58 µg/mL depending on the cell line tested .
  • Animal Models:
    • Preliminary studies using animal models have shown promise in reducing tumor growth when administered at specific dosages, indicating potential for further development as an anticancer therapeutic agent .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.